molecular formula C10H9N3O3 B1294383 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- CAS No. 89-26-9

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-

Cat. No. B1294383
CAS RN: 89-26-9
M. Wt: 219.2 g/mol
InChI Key: SWHUGXBRBHHKFB-UHFFFAOYSA-N
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Description

The compound "1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-" is a derivative of 1H-pyrazole-3-carboxylic acid, which is a versatile building block in organic synthesis. It is characterized by the presence of a pyrazole ring, a common motif in many pharmacologically active compounds, and has been the subject of various functionalization reactions to explore its chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1H-pyrazole-3-carboxylic acid derivatives involves various functionalization reactions. For instance, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with 2,3-diaminopyridine to yield corresponding carboxamides in good yields, as demonstrated with a 69% yield in one study . Another approach involves the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation, leading to the formation of amides and sulfonamides . Additionally, cyclocondensation reactions with hydrazine hydrate can yield pyrazolo[3,4-d]pyridazines .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3-carboxylic acid derivatives is often confirmed through spectroscopic methods such as NMR and IR spectroscopy. For example, the crystal structure of a related molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was determined to crystallize in the trigonal space group with specific cell dimensions, and its structure was stabilized by intermolecular hydrogen bonds . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole-3-carboxylic acid derivatives is diverse. They can undergo reactions with various nucleophiles to form amides and esters . The reaction mechanisms have been studied using both experimental and theoretical methods, including semi-empirical AM1 calculations and RHF/3-21G and RHF/6-31G methods, to gain insights into the reaction pathways and intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3-carboxylic acid derivatives are influenced by their molecular structure. For instance, the small energy gap between the frontier molecular orbitals of a bis(4-methoxyphenyl) derivative indicates potential nonlinear optical activity . The solubility, melting points, and stability of these compounds can vary significantly depending on the substituents attached to the pyrazole ring, which in turn affects their suitability for different applications.

Scientific Research Applications

  • Synthetic Chemistry and Biological Activities

    • Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
    • There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
  • Carbonic Anhydrase-II Inhibitors

    • A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
    • The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
    • A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
  • Materials Chemistry and Homogeneous Catalysis

    • Protic pyrazoles (N-unsubstituted pyrazoles) have been versatile ligands in various fields, such as materials chemistry and homogeneous catalysis, owing to their proton-responsive nature .

Safety And Hazards

This compound is classified as a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding skin contact and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-(3-aminophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-4H,5,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUGXBRBHHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058982
Record name 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
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Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-

CAS RN

89-26-9
Record name 1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 1-(m-Aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid
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Record name 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
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Record name 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
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Record name 1-(3-aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 1-(m-Aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid
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